(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
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Overview
Description
1beta-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 1beta (4beta using gibbane skeletal numbering).
Scientific Research Applications
Hydrogen-Bonded Assembly in Benzazepine Derivatives
Research on benzazepine derivatives, which share structural motifs with the compound , reveals insights into hydrogen-bonded assemblies that can form in zero, one, two, and three dimensions. These studies are crucial for understanding the molecular interactions and crystalline structures of complex organic compounds (Guerrero et al., 2014).
Oxidation Reactions in Azulenes
Another study explores the oxidation reactions involving azulenes, which are related to the structural framework of the given compound, demonstrating the formation of azulene-1-carboxaldehydes and other products. This research provides insights into the reactivity and potential transformations of azulene-based compounds, which could be relevant for understanding similar reactions in the compound of interest (Sigrist & Hansen, 2010).
Asymmetric Synthesis of Polypropanoates
The asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, starting from ethylidenebis[3,5-dimethylfuran], reveals methodologies for creating complex organic structures with multiple stereogenic centers. This research could offer strategies for synthesizing and manipulating complex molecules similar to the one described (Marchionni & Vogel, 2001).
Isolation and Bioactivity of Diterpenes
The isolation of novel diterpenes with unique carbon-ring systems from natural sources demonstrates the potential of natural products as leads for the development of new compounds with significant biological activities. Such studies can inspire research into the synthesis and application of complex molecules, including the compound (Zhao et al., 2018).
properties
Product Name |
(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S,14R)-12-hydroxy-11,14-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-9-7-19-8-11(9)4-5-12(19)20-10(2)6-13(21)18(3,17(24)25-20)15(20)14(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 |
InChI Key |
KZQAIGOHYNNLKU-GFGFXDNNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]3[C@@]1([C@@H]4CC[C@@H]5C[C@@]4([C@H]3C(=O)O)CC5=C)OC2=O)C)O |
Canonical SMILES |
CC1CC(C2(C3C1(C4CCC5CC4(C3C(=O)O)CC5=C)OC2=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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